![molecular formula C17H17ClN4O2S B11011932 1-(4-chlorophenyl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11011932.png)
1-(4-chlorophenyl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-5-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-chlorophenyl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with a unique structure that includes a chlorophenyl group, a thieno[3,4-c]pyrazol moiety, and a pyrrolidine-3-carboxamide group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the thieno[3,4-c]pyrazol core, the introduction of the chlorophenyl group, and the construction of the pyrrolidine-3-carboxamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield, purity, and cost-effectiveness while ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions can produce a variety of substituted analogs.
Scientific Research Applications
1-(4-chlorophenyl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reference standard in analytical chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thieno[3,4-c]pyrazol derivatives and pyrrolidine-3-carboxamide analogs. These compounds share structural similarities but may differ in their chemical and biological properties.
Uniqueness
1-(4-chlorophenyl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-5-oxopyrrolidine-3-carboxamide is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and biological activities. Its distinct structure allows for targeted modifications, making it a valuable compound for research and development.
Biological Activity
1-(4-chlorophenyl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound characterized by its unique molecular structure, which includes a thieno[3,4-c]pyrazole core and a pyrrolidine ring. This compound has garnered attention due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article reviews the current understanding of its biological activity based on diverse research findings.
- Molecular Formula : C17H17ClN4O2S
- Molecular Weight : 367.85 g/mol
- Structure : The compound features multiple functional groups that contribute to its reactivity and biological activity.
Anti-inflammatory Properties
Preliminary studies indicate that this compound exhibits significant anti-inflammatory activity. It has been investigated for its ability to modulate inflammatory pathways, particularly through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS).
A study demonstrated that derivatives of similar compounds effectively reduced nitric oxide production in lipopolysaccharide (LPS)-stimulated microglial cells, suggesting a mechanism involving the attenuation of inflammatory responses mediated by nuclear factor-kappa B (NF-κB) signaling pathways .
Anticancer Potential
The compound is also being explored for its anticancer properties. Research suggests that it may interfere with specific molecular targets involved in cancer cell proliferation and survival. For instance, compounds with similar structures have shown promise in inhibiting cancer cell growth by inducing apoptosis and disrupting cell cycle progression.
In vitro studies have indicated that these compounds can induce cytotoxic effects in various cancer cell lines, potentially through mechanisms such as reactive oxygen species (ROS) generation and modulation of apoptotic pathways .
Study 1: Anti-inflammatory Mechanisms
A recent study focused on the anti-inflammatory effects of thieno[3,4-c]pyrazole derivatives. The researchers synthesized several compounds and evaluated their effects on microglial activation in vitro. The findings revealed that these compounds significantly inhibited the production of pro-inflammatory mediators such as TNF-alpha and IL-6, demonstrating their potential as neuroprotective agents in conditions like Parkinson's disease .
Study 2: Anticancer Activity
Another investigation assessed the anticancer activity of similar thieno[3,4-c]pyrazole derivatives against human breast cancer cells. Results showed that these compounds induced apoptosis through the activation of caspases and modulation of Bcl-2 family proteins. The study concluded that targeting specific signaling pathways could enhance therapeutic efficacy against resistant cancer types .
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C17H17ClN4O2S |
---|---|
Molecular Weight |
376.9 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-N-(2-methyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C17H17ClN4O2S/c1-21-16(13-8-25-9-14(13)20-21)19-17(24)10-6-15(23)22(7-10)12-4-2-11(18)3-5-12/h2-5,10H,6-9H2,1H3,(H,19,24) |
InChI Key |
FUKBKIYHZQJXNI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C2CSCC2=N1)NC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.